![molecular formula C23H21BrN2O7 B11639237 (5-bromo-2-ethoxy-4-{(Z)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11639237.png)

(5-bromo-2-ethoxy-4-{(Z)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

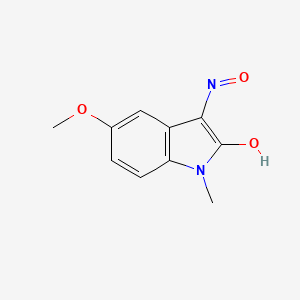

(5-Brom-2-ethoxy-4-{(Z)-[1-(4-Ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-yliden]methyl}phenoxy)essigsäure ist eine komplexe organische Verbindung mit potentiellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie, Medizin und Industrie. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die ein Bromatom, eine Ethoxygruppe und einen Phenoxyessigsäureanteil umfasst.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5-Brom-2-ethoxy-4-{(Z)-[1-(4-Ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-yliden]methyl}phenoxy)essigsäure umfasst in der Regel mehrere Schritte, darunter die Bildung von Zwischenverbindungen. Der Prozess beginnt mit der Bromierung eines geeigneten Vorläufers, gefolgt von der Einführung der Ethoxygruppe durch eine Etherifizierungsreaktion. Der letzte Schritt beinhaltet die Bildung des Phenoxyessigsäureanteils durch eine Kondensationsreaktion.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet in der Regel die Verwendung von automatisierten Reaktoren, präziser Temperaturregelung und effizienter Reinigungstechniken wie Umkristallisation oder Chromatographie.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-BROMO-2-ETHOXY-4-{[(5Z)-1-(4-ETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps may include:

Formation of the core structure: This involves the synthesis of the 1-(4-ETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE intermediate.

Bromination: Introduction of the bromine atom at the 5-position of the phenyl ring.

Ethoxylation: Addition of the ethoxy group at the 2-position.

Phenoxyacetic acid formation: Coupling of the phenoxy group with acetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification methods.

Analyse Chemischer Reaktionen

Reaktionstypen

(5-Brom-2-ethoxy-4-{(Z)-[1-(4-Ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-yliden]methyl}phenoxy)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Derivate führen.

Substitution: Das Bromatom kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Natriummethoxid. Reaktionsbedingungen umfassen in der Regel kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können beispielsweise bei der Oxidation Oxide entstehen, während Substitutionsreaktionen eine Vielzahl substituierter Derivate erzeugen können.

Wissenschaftliche Forschungsanwendungen

(5-Brom-2-ethoxy-4-{(Z)-[1-(4-Ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-yliden]methyl}phenoxy)essigsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen und als Leitstruktur in der Medikamentenentwicklung.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (5-Brom-2-ethoxy-4-{(Z)-[1-(4-Ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-yliden]methyl}phenoxy)essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität modulieren und so zu verschiedenen biologischen Effekten führen. Die genauen beteiligten Wege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of 2-(5-BROMO-2-ETHOXY-4-{[(5Z)-1-(4-ETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethylacetoacetat: Ein einfacherer Ester mit ähnlichen funktionellen Gruppen, aber ohne die komplexe Struktur der Zielverbindung.

Acetylaceton: Eine weitere Verbindung mit Keto-Enol-Tautomerie, die in ähnlichen Syntheseanwendungen verwendet wird.

Einzigartigkeit

(5-Brom-2-ethoxy-4-{(Z)-[1-(4-Ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-yliden]methyl}phenoxy)essigsäure ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen und seines Potenzials für vielfältige Anwendungen. Seine Struktur ermöglicht eine breite Palette an chemischen Modifikationen und Wechselwirkungen, was sie zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industriebereichen macht.

Eigenschaften

Molekularformel |

C23H21BrN2O7 |

|---|---|

Molekulargewicht |

517.3 g/mol |

IUPAC-Name |

2-[5-bromo-2-ethoxy-4-[(Z)-[1-(4-ethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid |

InChI |

InChI=1S/C23H21BrN2O7/c1-3-13-5-7-15(8-6-13)26-22(30)16(21(29)25-23(26)31)9-14-10-18(32-4-2)19(11-17(14)24)33-12-20(27)28/h5-11H,3-4,12H2,1-2H3,(H,27,28)(H,25,29,31)/b16-9- |

InChI-Schlüssel |

NGIGDVWUVQLXFH-SXGWCWSVSA-N |

Isomerische SMILES |

CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3Br)OCC(=O)O)OCC)/C(=O)NC2=O |

Kanonische SMILES |

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3Br)OCC(=O)O)OCC)C(=O)NC2=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2E)-2-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarboxylate](/img/structure/B11639162.png)

![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639170.png)

![2,5-Pyrrolidinedione, 3-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11639174.png)

![4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)-N-phenylbenzamide](/img/structure/B11639177.png)

![2-[(2-chloro-4-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B11639191.png)

![Methyl 5-hydroxy-6,10-dimethoxy-2-(trifluoromethyl)-4,5-dihydro-2,5-methanofuro[3,2-h][1,3]benzoxathiepine-4-carboxylate](/img/structure/B11639215.png)

![3-(2-methoxyphenyl)-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11639219.png)

![2-(4-Methoxyphenyl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11639221.png)

![3-hydroxy-5-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639244.png)

![Ethyl 2-{[4-(4-tert-butylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639249.png)

![3-[(2E)-2-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)quinolin-1(2H)-yl]propane-1-sulfonic acid](/img/structure/B11639254.png)